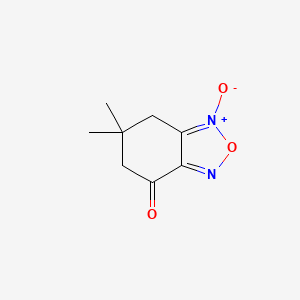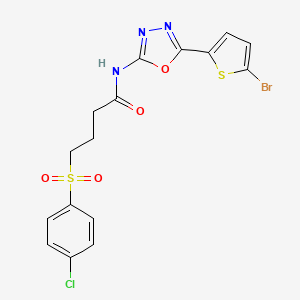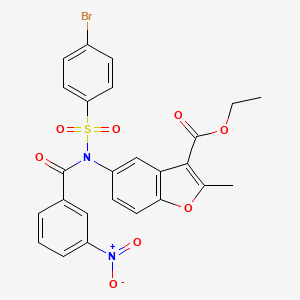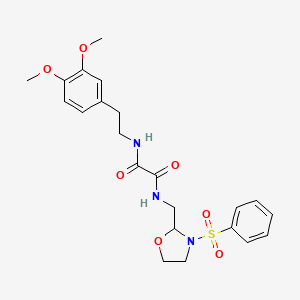
6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate is a heterocyclic compound that features a benzoxadiazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diazopyrrolidones with dimethyl acetylenedicarboxylate in benzene at 70°C, leading to the formation of tetrahydropyrazolo derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions with maleic anhydride and dimethyl acetylenedicarboxylate, forming spiro derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include maleic anhydride, dimethyl acetylenedicarboxylate, and various oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions include spiro derivatives and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate has several scientific research applications, including:
作用机制
The mechanism of action of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
5-Diazo-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydroindazoles: These compounds share a similar core structure and participate in similar cycloaddition reactions.
4-Oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: This compound has a related structure and undergoes similar chemical transformations.
Uniqueness
6,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate is unique due to its specific benzoxadiazole core, which imparts distinct chemical and biological properties
属性
IUPAC Name |
6,6-dimethyl-1-oxido-5,7-dihydro-2,1,3-benzoxadiazol-1-ium-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-8(2)3-5-7(6(11)4-8)9-13-10(5)12/h3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRUUHVEBSIPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=[N+](ON=C2C(=O)C1)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-N-[1-(2-methylpyrimidin-4-yl)cyclopropyl]acetamide](/img/structure/B2391044.png)

![N'-(3-chlorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2391048.png)
![2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2391049.png)
![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)
